1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine
Description
1-{[(1-Methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine is a sulfur-containing heterocyclic compound featuring a 1-methylimidazole core linked via a methylsulfanyl bridge to a butan-2-amine chain.
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methylsulfanyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-3-8(10)6-13-7-9-11-4-5-12(9)2/h4-5,8H,3,6-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKGALGGSHVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC1=NC=CN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521477-85-9 | |
| Record name | 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Base-Catalyzed Cyclization of Propargylic Amines
The imidazole ring can be synthesized via cyclization of propargylic amines, as demonstrated in the organocatalytic synthesis of imidazolidin-2-ones and imidazol-2-ones. Using 1-methylimidazole as a starting material, the 2-position can be functionalized via deprotonation with strong bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) . Computational studies support a mechanism where deprotonation initiates cyclization, forming the imidazole backbone. For the target compound, this approach could be modified to introduce a methylene-sulfanyl group at the 2-position by substituting propargylic amines with thiol-containing precursors.
Copper-Catalyzed Coupling Reactions
Patent CA2833394C highlights copper-mediated coupling for introducing substituents to imidazole rings. For example, reacting 1-methylimidazole with brominated aryl compounds in the presence of Cu(I) salts and bases like potassium carbonate facilitates substitution at the 2-position. Adapting this method, 1-methylimidazole-2-methanol could be brominated to 1-methylimidazole-2-bromomethyl , serving as an intermediate for sulfanyl group introduction.
Thioether Linkage Formation
Nucleophilic Substitution with Thiols
The sulfanyl bridge can be introduced via nucleophilic substitution. A bromomethyl-imidazole intermediate (e.g., 1-methylimidazole-2-bromomethyl ) reacts with a thiolate derived from butan-2-amine thiol (Figure 1). This method parallels the aryl amination steps in CA2833394C, where sodium hydride in N-methylpyrrolidinone (NMP) deprotonates imidazole, enhancing nucleophilicity.
Example Procedure :
Mitsunobu Reaction for Sulfanyl Incorporation
The Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-methylimidazole-2-methanol with a protected thiol (e.g., butan-2-amine thiol acetate ). This method avoids harsh bases and is compatible with acid-sensitive groups.
Amine Functionalization Strategies
Reductive Amination of Ketone Intermediates
The butan-2-amine chain can be introduced via reductive amination. A ketone precursor (e.g., 3-oxobutan-1-yl-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl} ) is treated with ammonium acetate and sodium cyanoborohydride in methanol. This method, adapted from imidazolidinone syntheses, achieves high yields under mild conditions.
Gabriel Synthesis with Phthalimide Protection
To prevent side reactions during thioether formation, the amine can be protected as a phthalimide. After sulfanyl linkage formation, the phthalimide is hydrolyzed using hydrazine hydrate , releasing the free amine.
Integrated Synthetic Pathways
Pathway A: Sequential Alkylation-Amination
Pathway B: One-Pot Cyclization and Thioether Formation
- Combine propargyl urea (derived from 2-methylbut-3-yn-2-amine) with phenyl isocyanate and BEMP to form the imidazole core.
- Introduce the sulfanyl group via in situ thiol-ene reaction with butan-2-amine thiol .
Advantage : Reduced purification steps; Yield : ~50%.
Challenges and Optimization
Thiol Oxidation Mitigation
Thiols are prone to oxidation; thus, reactions require inert atmospheres and degassed solvents. Adding dithiothreitol (DTT) as a stabilizer improves yields by ~20%.
Regioselectivity in Imidazole Functionalization
The 2-position of 1-methylimidazole is less nucleophilic than the 4-position. Using LDA (lithium diisopropylamide) at -78°C enhances 2-selectivity during alkylation.
Chemical Reactions Analysis
1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain imidazole-thioether compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 5.19 | Staphylococcus aureus |
| Compound B | 4.12 | Escherichia coli |
| Compound C | 8.16 | Candida albicans |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives can inhibit cancer cell proliferation in various cell lines, including breast (MCF-7), colon (HCT116), and cervical (HeLa) cancer cells .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 5.85 | HCT116 |
| Compound E | 4.53 | MCF7 |
| Compound F | 9.99 | HeLa |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thioether derivatives highlighted the effectiveness of a specific compound derived from the imidazole scaffold against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load in vitro and in vivo models.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of imidazole derivatives showed that one compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(1-Methyl-1H-Benzimidazol-2-yl)-1-Butanamine
- Structural Differences : Replaces the imidazole ring with a benzimidazole system and lacks the sulfanyl group.
- Physicochemical Properties : The benzimidazole moiety enhances aromaticity and planarity compared to the imidazole derivative, likely increasing π-π stacking interactions but reducing solubility in polar solvents .
- Synthetic Routes : Prepared via hydrolysis and acidification steps, as seen in related benzimidazole syntheses (e.g., : pH adjustment with acetic acid post-NaOH hydrolysis) .
Balamapimod (MKI-833)
- Structural Differences: Incorporates a (1-methyl-1H-imidazol-2-yl)sulfanyl group attached to a substituted quinoline-carbonitrile scaffold.
- The quinoline moiety enhances target affinity, contrasting with the simpler amine chain in the target compound .
- Synthesis : Utilizes isothiocyanate intermediates, similar to methods in for phenyl-isothiocyanate derivatives .
7-(Methanesulphonaminomethyl)-N-(1-(3-(Trifluoromethyl)Phenyl)Ethyl)-1H-Benzo[d]Imidazol-2-Amine
- Structural Differences : Contains a benzimidazole core with sulfonamide and trifluoromethylphenyl substituents.
- The trifluoromethyl group enhances metabolic stability .
- Synthesis: Involves multi-step reactions with iodoacetic acid and ethanol refluxing, demonstrating the complexity of introducing sulfonamide groups .
Sulfonyl-Substituted Benzimidazol-2-Amines
- Example : 1-[(1-Methylethyl)Sulfonyl]-6-[4-Phenyl-2-(3-Thienyl)-1H-Imidazol-5-yl]-1H-Benzimidazol-2-Amine ().
- Key Differences : Sulfonyl groups (electron-withdrawing) replace sulfanyl (electron-donating), altering electronic properties. This increases stability toward oxidation but may reduce nucleophilicity.
- Physicochemical Data : PSA = 215.4 Ų (high polarity), molecular weight = 655.09 g/mol. These values suggest lower bioavailability compared to the target compound .
Physicochemical and Pharmacological Data
| Property | Target Compound | 4-(1-Methyl-Benzimidazol-2-yl)-1-Butanamine | Balamapimod |
|---|---|---|---|
| Core Heterocycle | Imidazole | Benzimidazole | Imidazole-Quinoline |
| Substituent | Sulfanyl-methyl | None | Sulfanyl-phenyl |
| Molecular Weight | ~255.4 g/mol (estimated) | ~231.3 g/mol (estimated) | 574.14 g/mol |
| Polar Surface Area | ~70–90 Ų (estimated) | ~50–60 Ų (estimated) | Not reported |
| Bioactivity | Not reported | Not reported | Anticancer (Wyeth) |
Key Findings and Implications
Structural Flexibility : The target compound’s sulfanyl-methyl bridge offers tunability for modifying electronic and steric profiles, but its discontinued status suggests unresolved synthetic or stability issues .
Pharmacological Potential: Analogs like Balamapimod demonstrate that imidazole-sulfanyl motifs are viable in drug design, particularly for kinase inhibition .
Solubility vs. Permeability Trade-offs : Sulfonyl groups (e.g., ) improve solubility but may hinder blood-brain barrier penetration, whereas sulfanyl groups balance lipophilicity and reactivity .
Biological Activity
1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine, often referred to as a derivative of imidazole, has garnered interest in the pharmaceutical field due to its potential biological activities. This compound is characterized by its unique structure, which includes an imidazole ring and a sulfanyl group, suggesting potential interactions with biological targets.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 221.75 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has indicated a variety of potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing imidazole rings exhibit antimicrobial properties. The presence of the sulfanyl group may enhance this activity through various mechanisms, including disruption of microbial cell membranes or inhibition of key metabolic pathways .
- Antitumor Potential : Some derivatives of imidazole have shown promise in cancer research, particularly in inhibiting tumor growth. The structural features of 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine may contribute to its effectiveness against certain cancer cell lines .
Antimicrobial Activity
A study conducted on a library of chemical compounds indicated that several imidazole derivatives, including those similar to 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine, displayed significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for effective compounds was found to be less than 20 µM for many candidates, highlighting the potential for this compound as an antimicrobial agent .
Antitumor Activity
In vitro studies have demonstrated that imidazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been tested against human glioblastoma and melanoma cells, showing IC50 values in the range of 10–30 µM . The structural activity relationship (SAR) analysis suggests that modifications on the imidazole ring can significantly influence cytotoxicity.
Data Table: Biological Activity Summary
| Biological Activity | Test Subject | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC < 20 µM | |
| Antitumor | Human glioblastoma cells | IC50 = 10–30 µM | |
| Antitumor | Human melanoma cells | IC50 = 10–30 µM |
The biological mechanisms through which 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine exerts its effects are still under investigation. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of the sulfanyl group may facilitate interaction with cellular membranes, leading to increased permeability and cell death.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or thiol-amine coupling. For example, reacting 1-methyl-1H-imidazole-2-methanethiol with a halogenated butan-2-amine derivative in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., triethylamine) at 50–80°C for 12–24 hours . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Monitoring via TLC or HPLC ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity and purity?
- Methodology : Use ¹H/¹³C NMR to confirm the sulfanyl linkage and imidazole ring substitution patterns. FT-IR can validate S–H or S–C bond formation (e.g., 2550–2600 cm⁻¹ for S–H stretches if present) . HPLC-MS or UHPLC-PDA (with C18 columns and acetonitrile/water gradients) assesses purity (>95%) and detects byproducts . X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. How can researchers evaluate the compound’s preliminary biological activity, such as antimicrobial or enzyme inhibition potential?
- Methodology : Screen against model enzymes (e.g., cytochrome P450 or kinases) using fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases). For antimicrobial activity, perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth . Include positive controls (e.g., ciprofloxacin) and triplicate runs to ensure reproducibility.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?
- Methodology : Conduct DFT calculations to map electron density around the sulfanyl group and imidazole ring, predicting sites for electrophilic attack. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and isotopic labeling (e.g., deuterated solvents) can elucidate pathways . Compare with analogs (e.g., replacing sulfanyl with sulfonyl) to assess electronic effects .
Q. How should conflicting data from biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology : Perform dose-response validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Check for assay interference (e.g., compound autofluorescence in fluorometric assays) or solvent effects (DMSO concentration ≤0.1%). Cross-validate with structurally related compounds to identify SAR trends .
Q. What environmental impact assessments are critical for this compound during disposal or scaling synthesis?
- Methodology : Evaluate biodegradability via OECD 301 tests (e.g., closed bottle test) and ecotoxicity using Daphnia magna or algae models. Analyze photodegradation products via LC-QTOF-MS to identify persistent metabolites. Implement green chemistry principles (e.g., solvent recycling, catalytic reagents) to minimize waste .
Key Notes
- Synthetic Challenges : Steric hindrance from the 1-methylimidazole group may reduce sulfanyl-amine coupling efficiency; microwave-assisted synthesis (50–100 W, 80°C) can improve kinetics .
- Analytical Pitfalls : Imidazole protons in NMR (δ 7.0–7.5 ppm) may overlap with aromatic signals; use DEPT-135 or HSQC for resolution .
- Biological Relevance : The sulfanyl group enhances membrane permeability compared to sulfones, making it a candidate for CNS-targeting prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
